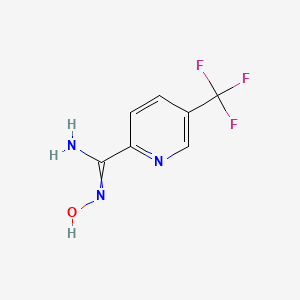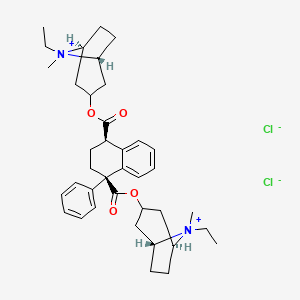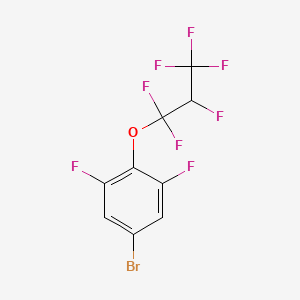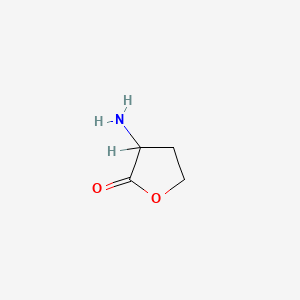
N-Hydroxy-5-(trifluoromethyl)picolinimidamide
Übersicht
Beschreibung
N-Hydroxy-5-(trifluoromethyl)picolinimidamide is a chemical compound with the molecular formula C7H6F3N3O and a molecular weight of 205.14 g/mol It is characterized by the presence of a trifluoromethyl group attached to a picolinimidamide core, which includes a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-5-(trifluoromethyl)picolinimidamide typically involves the reaction of 5-(trifluoromethyl)picolinic acid with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imidamide structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: N-Hydroxy-5-(trifluoromethyl)picolinimidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide group can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted picolinimidamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-5-(trifluoromethyl)picolinimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Hydroxy-5-(trifluoromethyl)picolinimidamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .
Vergleich Mit ähnlichen Verbindungen
N-Hydroxy-5-methylpicolinimidamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-Hydroxy-5-chloropicolinimidamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness: N-Hydroxy-5-(trifluoromethyl)picolinimidamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Eigenschaften
CAS-Nummer |
175277-44-8 |
|---|---|
Molekularformel |
C7H6F3N3O |
Molekulargewicht |
205.14 g/mol |
IUPAC-Name |
N'-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)4-1-2-5(12-3-4)6(11)13-14/h1-3,14H,(H2,11,13) |
InChI-Schlüssel |
IOVAOMNWIMZGCG-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1C(F)(F)F)C(=NO)N |
Isomerische SMILES |
C1=CC(=NC=C1C(F)(F)F)/C(=N\O)/N |
Kanonische SMILES |
C1=CC(=NC=C1C(F)(F)F)C(=NO)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Aspartic acid, N-[1-[[(1,1-dimethylethyl)amino]carbonyl]-2-methylpropyl]-, 4-[1-[[(1,1-dimethyleth](/img/new.no-structure.jpg)


![Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate](/img/structure/B1143095.png)
![tert-Butyl (1S,3S)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B1143100.png)



